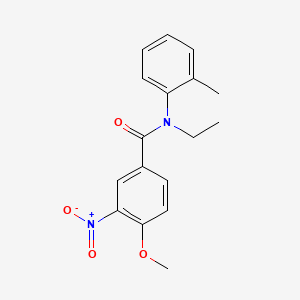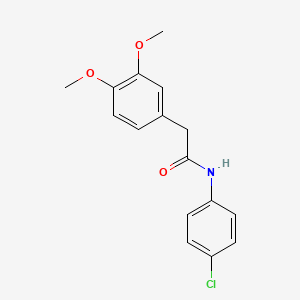![molecular formula C15H13F3N2S2 B5732926 N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5732926.png)
N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea, also known as MTTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiourea derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea is thought to inhibit PTP activity by binding to the active site of the enzyme and preventing it from dephosphorylating its target substrates. This mechanism of action has been confirmed through a range of biochemical and structural studies, and provides a basis for further investigation into the potential therapeutic applications of N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea.
Biochemical and Physiological Effects:
In addition to its potential as a PTP inhibitor, N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea has been found to exhibit a range of other biochemical and physiological effects. These include anti-inflammatory activity, inhibition of angiogenesis, and modulation of oxidative stress pathways. These effects suggest that N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea may have potential applications in a range of disease areas, including cancer, cardiovascular disease, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea has some limitations, including its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are a number of potential future directions for research into N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea. These include:
1. Further investigation of its potential as a PTP inhibitor, including studies of its efficacy in animal models of disease.
2. Exploration of its potential as a therapeutic agent in a range of disease areas, including cancer, cardiovascular disease, and neurodegenerative disorders.
3. Investigation of its potential as a tool for studying cellular signaling pathways, including studies of its effects on specific protein targets.
4. Development of more efficient synthesis methods for N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea, which could enable larger-scale production and facilitate further research.
5. Investigation of the potential for N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea to be used in combination with other therapeutic agents, including chemotherapy drugs and immunotherapy agents.
Méthodes De Synthèse
N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea can be synthesized through a multi-step process involving the reaction of 2-chloro-4-methylthiophenol with 2-(trifluoromethyl)aniline. The resulting product is then treated with thiourea to yield N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea. This synthesis method has been optimized to yield high purity N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea with good yields.
Applications De Recherche Scientifique
N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea has been studied extensively for its potential applications in scientific research. One of the most promising areas of study is its potential use as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a key role in regulating cellular signaling pathways, and dysregulation of PTP activity has been implicated in a range of diseases, including cancer and autoimmune disorders. N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea has been found to selectively inhibit certain PTPs, making it a promising candidate for further investigation as a potential therapeutic agent.
Propriétés
IUPAC Name |
1-(2-methylsulfanylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2S2/c1-22-13-9-5-4-8-12(13)20-14(21)19-11-7-3-2-6-10(11)15(16,17)18/h2-9H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBQDNCBRNWHTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=S)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5732843.png)

![2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5732866.png)


![N,N-diethyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5732895.png)
![4-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5732902.png)
![ethyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5732907.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5732915.png)


![2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5732919.png)

